![molecular formula C13H18ClNO B13562347 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a spiro[3.3]heptane core with a benzyloxy substituent and an azaspiro moiety, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Formation of the Azaspiro Moiety: The azaspiro moiety is formed by introducing an amine group through a substitution reaction.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance production efficiency.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The azaspiro moiety can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学的研究の応用
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the azaspiro moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-(Benzyloxy)spiro[3.3]heptan-2-amine hydrochloride
- 6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid
- 1-[6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine hydrochloride
Uniqueness
6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyloxy and azaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC名 |
6-phenylmethoxy-1-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-11(5-3-1)10-15-12-8-13(9-12)6-7-14-13;/h1-5,12,14H,6-10H2;1H |
InChIキー |
OPXFMCCSVVPAOJ-UHFFFAOYSA-N |
正規SMILES |
C1CNC12CC(C2)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





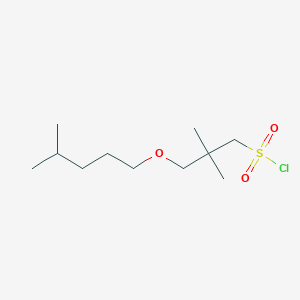
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)


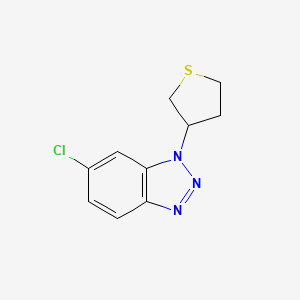
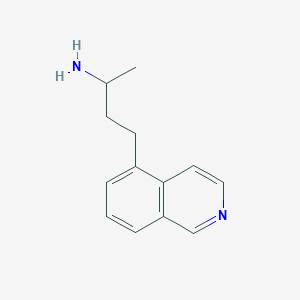
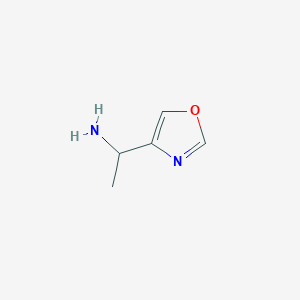
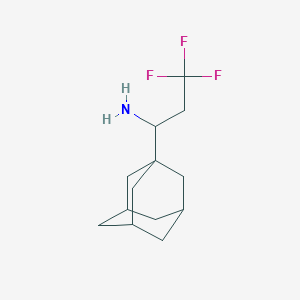


![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
